Cas no 1269294-01-0 (2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole)

2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole is a heterocyclic compound featuring a pyrazole-thiazole core structure with a 2-chlorophenyl substitution. This molecular framework is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active compounds. The presence of both pyrazole and thiazole moieties enhances its binding affinity to various biological targets, making it valuable in the development of pharmaceuticals and crop protection agents. Its well-defined structure allows for further functionalization, enabling tailored modifications for specific applications. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its precise synthesis and characterization support reproducible results in research and industrial settings.
2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole structure
1269294-01-0 structure
Product name:2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole
CAS No:1269294-01-0
MF:C12H8ClN3S
MW:261.730019569397
CID:1089316
PubChem ID:56956107

2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole
    • 2-[2-(2-chlorophenyl)pyrazol-3-yl]-1,3-thiazole
    • 2-[1-(2-Chlorophenyl)-1H-pyrazol-5-yl]-1,3-thiazole
    • A12218
    • 1-(2-chlorophenyl)-5-(thiazol-2-yl)-1H-pyrazole
    • DTXSID10719030
    • 1269294-01-0
    • AKOS022172676
    • Inchi: InChI=1S/C12H8ClN3S/c13-9-3-1-2-4-10(9)16-11(5-6-15-16)12-14-7-8-17-12/h1-8H
    • InChI Key: CLXAMPGWYYSROR-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)Cl)N2C(=CC=N2)C3=NC=CS3

Computed Properties

  • Exact Mass: 261.0127461g/mol
  • Monoisotopic Mass: 261.0127461g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59Ų
  • XLogP3: 3.2

2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM189804-1g
2-(1-(2-chlorophenyl)-1H-pyrazol-5-yl)thiazole
1269294-01-0 95%
1g
$720 2021-08-05
Alichem
A059003776-1g
2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole
1269294-01-0 95%
1g
644.80 USD 2021-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1770620-1g
2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole
1269294-01-0 98%
1g
¥5751.00 2024-08-09
Chemenu
CM189804-1g
2-(1-(2-chlorophenyl)-1H-pyrazol-5-yl)thiazole
1269294-01-0 95%
1g
$626 2024-08-02
Ambeed
A432361-1g
2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole
1269294-01-0 95+%
1g
$632.0 2024-04-25

Additional information on 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole

Introduction to 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole (CAS No. 1269294-01-0)

2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole, identified by the chemical abstracts service number CAS No. 1269294-01-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the thiazole and pyrazole classes, which are well-documented for their role in drug discovery and development. The presence of a chlorophenyl substituent and the specific arrangement of the rings contribute to its distinct chemical profile, making it a subject of interest for medicinal chemists exploring novel therapeutic agents.

The structural framework of 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole consists of a thiazole ring fused with a pyrazole ring, both of which are nitrogen-containing heterocycles. The chlorophenyl group at the 1-position of the pyrazole ring introduces a polar, electron-withdrawing moiety that can influence the compound's solubility, reactivity, and interaction with biological targets. This structural feature is particularly relevant in the design of molecules targeting specific enzymes or receptors involved in disease pathways.

In recent years, there has been a growing interest in thiazole-pyrazole hybrid compounds due to their demonstrated pharmacological properties. These hybrids have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral applications. The combination of the thiazole and pyrazole moieties often enhances the bioactivity of the compounds by providing multiple sites for interaction with biological targets. For instance, thiazole derivatives are known to exhibit inhibitory effects on certain enzymes by binding to their active sites, while pyrazole derivatives can modulate receptor activity.

One of the most compelling aspects of 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole is its potential as a scaffold for drug development. The flexibility of its structure allows for modifications at multiple positions, enabling medicinal chemists to optimize its pharmacokinetic and pharmacodynamic properties. Researchers have been exploring various synthetic strategies to derive analogs of this compound with enhanced efficacy and reduced toxicity. These efforts include substituting different functional groups on the aromatic rings or introducing additional heterocyclic moieties to improve binding affinity.

Recent studies have highlighted the importance of chlorophenyl-containing compounds in medicinal chemistry. The chlorine atom at the para position relative to the phenyl ring in 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole contributes to its lipophilicity and can enhance its ability to cross biological membranes. This property is crucial for drugs that need to reach their target sites within the body efficiently. Additionally, chlorinated aromatic compounds often exhibit improved metabolic stability, which can extend their half-life in vivo.

The biological activity of 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole has been investigated in several preclinical models. Preliminary studies suggest that this compound may possess inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The pyrazole ring is particularly relevant here, as it has been shown to interact with ATP-binding pockets in protein kinases, thereby blocking their function. Furthermore, the thiazole moiety can contribute to additional interactions through hydrogen bonding or hydrophobic effects.

In addition to its potential anticancer applications, 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole has been explored for its antimicrobial properties. The structural features of this compound may enable it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Such activities are particularly valuable in addressing rising concerns about antibiotic resistance, where novel compounds with unique mechanisms of action are urgently needed.

The synthesis of 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as chlorination and cyclization. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale screenings for biological activity.

One notable advantage of working with compounds like 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole is their amenability to computational studies. Molecular modeling techniques can be employed to predict how these molecules might interact with biological targets at an atomic level. Such simulations help guide experimental design by identifying potential binding modes and optimizing drug-like properties before costly wet-lab experiments are conducted.

The development pipeline for 2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole and its derivatives continues to evolve with new research findings emerging regularly. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating progress by combining experimental data with computational insights into structure-function relationships. This interdisciplinary approach ensures that promising candidates like this one move efficiently through preclinical testing toward potential clinical trials.

In conclusion,2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole (CAS No]) represents an intriguing compound with significant therapeutic potential across multiple disease areas including oncology,infectious diseases,and inflammatory disorders among others . Its unique structural features make it an attractive candidate for further investigation ,and ongoing research efforts promise exciting developments yet ahead . As our understanding grows regarding how these types hybrid molecules interact biologically ,we anticipate seeing more derivatives reaching clinical evaluation stages soon .

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(CAS:1269294-01-0)2-(1-(2-Chlorophenyl)-1H-pyrazol-5-yl)thiazole
A12218
Purity:99%
Quantity:1g
Price ($):569.0